Trimethyl 1-(chloroisopropoxy)silane

Description

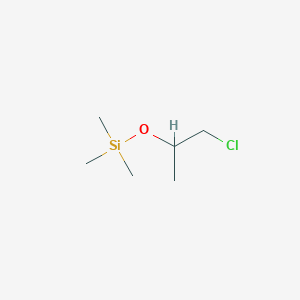

Trimethyl 1-(chloroisopropoxy)silane is an organosilicon compound characterized by a trimethylsilyl group bonded to a chloroisopropoxy moiety. The chloroisopropoxy substituent may influence its hydrolytic stability, reactivity with nucleophiles, and thermal behavior compared to analogous silanes. Further research is required to confirm its exact properties and industrial uses.

Properties

CAS No. |

18171-12-5 |

|---|---|

Molecular Formula |

C6H15ClOSi |

Molecular Weight |

166.72 g/mol |

IUPAC Name |

1-chloropropan-2-yloxy(trimethyl)silane |

InChI |

InChI=1S/C6H15ClOSi/c1-6(5-7)8-9(2,3)4/h6H,5H2,1-4H3 |

InChI Key |

XCWTZWMRGUUKJO-UHFFFAOYSA-N |

SMILES |

CC(CCl)O[Si](C)(C)C |

Canonical SMILES |

CC(CCl)O[Si](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethyl 1-(chloroisopropoxy)silane belongs to a broader class of organosilicon derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Differences

Substituent Effects :

- The chloroisopropoxy group in the target compound introduces both chlorine (electrophilic) and a branched alkoxy chain, which may slow hydrolysis compared to linear ethoxy groups in triethoxy silane . This contrasts with Hexamethyldisiloxane, which lacks reactive halogens and is highly stable .

- Fluorine vs. Chlorine : The trifluoromethyl group in (Trifluoromethyl)trimethylsilane increases thermal and chemical stability, whereas chlorine in the target compound likely enhances electrophilicity, making it more reactive in substitution reactions .

Applications :

- Hexamethyldisiloxane is a commercial workhorse in silicone production, while the target compound’s chlorine atom suggests specialized uses, such as in polymer crosslinking or pharmaceutical intermediates.

- Triethoxy silane’s ethoxy groups facilitate hydrolysis for surface modification, whereas the bulkier isopropoxy group in the target compound might reduce moisture sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.